molecular formula C17H25NO2 B12522172 [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol CAS No. 820967-79-1

[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol

Cat. No.: B12522172
CAS No.: 820967-79-1
M. Wt: 275.4 g/mol
InChI Key: MGGAMGWHAKFOGK-SJORKVTESA-N
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Description

[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol typically involves multiple steps. One common method includes the alkylation of a piperidine derivative with a benzyl halide, followed by the introduction of the prop-2-en-1-yl group through a suitable alkylation reaction. The final step involves the reduction of the intermediate compound to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2-methyl-6-prop-1-enyl-piperidine: A structurally similar compound with a methyl group instead of a benzyl group.

    (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another compound with a similar prop-2-en-1-yl group but a different core structure.

Uniqueness

[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol is unique due to its combination of a piperidine ring, benzyl group, and hydroxyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

820967-79-1

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

[(2R,6R)-1-benzyl-6-(hydroxymethyl)-6-prop-2-enylpiperidin-2-yl]methanol

InChI

InChI=1S/C17H25NO2/c1-2-10-17(14-20)11-6-9-16(13-19)18(17)12-15-7-4-3-5-8-15/h2-5,7-8,16,19-20H,1,6,9-14H2/t16-,17+/m1/s1

InChI Key

MGGAMGWHAKFOGK-SJORKVTESA-N

Isomeric SMILES

C=CC[C@]1(CCC[C@@H](N1CC2=CC=CC=C2)CO)CO

Canonical SMILES

C=CCC1(CCCC(N1CC2=CC=CC=C2)CO)CO

Origin of Product

United States

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